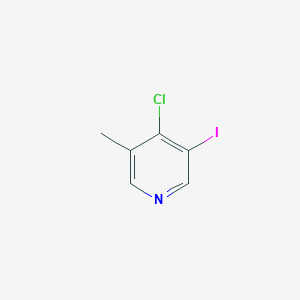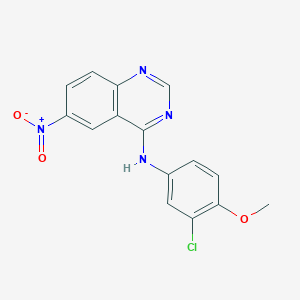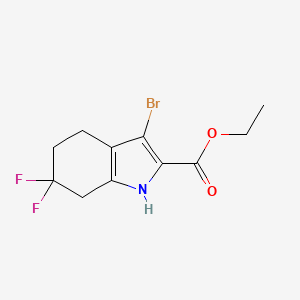![molecular formula C45H30O6 B13093379 4-[2-[3,5-Bis[2-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid](/img/structure/B13093379.png)
4-[2-[3,5-Bis[2-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-[3,5-Bis[2-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid is a complex organic compound with the molecular formula C58H38O8 and a molecular weight of 862.91752 g/mol . It is also known by its common name, 1,3,5-Tri(4-carboxyphenyl)benzene . This compound is characterized by its multiple aromatic rings and carboxylic acid groups, making it a versatile molecule in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[3,5-Bis[2-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid typically involves a multi-step process. One common method involves the use of a hydrothermal reaction. For example, 1,3,5-tris(4-methylphenyl)benzene can be reacted with nitric acid and water in a hydrothermal reaction vessel at 170°C for 24 hours . The reaction mixture is then cooled to room temperature, and the product is isolated by adjusting the pH to a weakly alkaline condition using sodium hydroxide solution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to an industrial level.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-[3,5-Bis[2-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: The aromatic rings can undergo reduction reactions to form partially or fully hydrogenated products.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are typically employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nitration of the aromatic rings would yield nitro derivatives, while reduction could produce hydrogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-[2-[3,5-Bis[2-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of metal-organic frameworks (MOFs) and porous coordination polymers. These materials have applications in gas storage, separation, and catalysis.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in biological studies, particularly in the development of imaging agents and drug delivery systems.
Medicine: Research is ongoing to explore its potential as a component in pharmaceutical formulations, particularly for targeted drug delivery.
Wirkmechanismus
The mechanism of action of 4-[2-[3,5-Bis[2-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid is primarily based on its ability to form stable complexes with metal ions through its carboxylic acid groups . These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in catalysis, the metal complexes can facilitate chemical reactions by providing active sites for substrate binding and transformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Tris(4-carboxyphenyl)benzene: This compound is structurally similar and shares many of the same applications in MOFs and coordination polymers.
3,3′,5,5′-Tetra(4-carboxyphenyl)biphenyl: Another similar compound used in the synthesis of advanced materials.
5,5′-Bis(4-carboxyphenyl)-[1,13,14,13,1-quinquebenzene]: Used in the development of porous materials and semiconductors.
Uniqueness
4-[2-[3,5-Bis[2-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid is unique due to its highly conjugated structure, which provides enhanced stability and reactivity. Its multiple carboxylic acid groups allow for versatile coordination with metal ions, making it a valuable building block in the synthesis of complex materials.
Eigenschaften
Molekularformel |
C45H30O6 |
|---|---|
Molekulargewicht |
666.7 g/mol |
IUPAC-Name |
4-[2-[3,5-bis[2-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid |
InChI |
InChI=1S/C45H30O6/c46-43(47)31-19-13-28(14-20-31)37-7-1-4-10-40(37)34-25-35(41-11-5-2-8-38(41)29-15-21-32(22-16-29)44(48)49)27-36(26-34)42-12-6-3-9-39(42)30-17-23-33(24-18-30)45(50)51/h1-27H,(H,46,47)(H,48,49)(H,50,51) |
InChI-Schlüssel |
OZJZXTJAVKPXBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)C3=CC(=CC(=C3)C4=CC=CC=C4C5=CC=C(C=C5)C(=O)O)C6=CC=CC=C6C7=CC=C(C=C7)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(methylsulfanyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(1H)-one](/img/structure/B13093298.png)






![2-[3-(3,5-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13093352.png)


![tert-Butyl 2-oxohexahydro-1H-imidazo[1,2-a][1,4]diazepine-8(5H)-carboxylate](/img/structure/B13093361.png)

![2-Acetyl-6-benzyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide](/img/structure/B13093366.png)
![7-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13093371.png)
